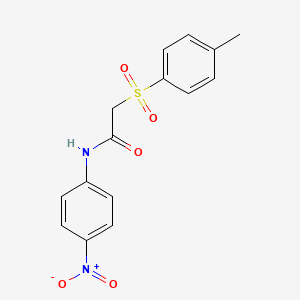

N-(4-nitrophenyl)-2-tosylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-11-2-8-14(9-3-11)23(21,22)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUNCTCMJADHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N 4 Nitrophenyl 2 Tosylacetamide

Development of Novel Synthetic Routes to N-(4-nitrophenyl)-2-tosylacetamide

The primary and most direct route envisioned for the synthesis of this compound involves the formation of an amide bond between 4-nitroaniline (B120555) and a derivative of tosylacetic acid. The most common approach is the acylation of 4-nitroaniline with tosylacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

An alternative, though less common, pathway could involve the tosylation of a pre-formed N-(4-nitrophenyl)acetamide. However, this route is often less efficient due to potential side reactions and the challenge of selective N-sulfonylation versus C-sulfonylation.

Optimized Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time. For the acylation of 4-nitroaniline with tosylacetyl chloride, a variety of conditions can be hypothesized based on standard amide synthesis protocols.

Non-polar aprotic solvents such as dichloromethane (B109758) (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed. The choice of base is critical; tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used to scavenge the HCl formed during the reaction. Running the reaction at low temperatures (e.g., 0 °C) initially and then allowing it to warm to room temperature can help control the exothermic nature of the acylation and minimize side product formation.

Strategies to enhance yield include the use of a slight excess of the acylating agent and ensuring anhydrous conditions to prevent hydrolysis of the tosylacetyl chloride. Purification is typically achieved by aqueous work-up to remove the hydrochloride salt of the base, followed by recrystallization or column chromatography. For instance, the synthesis of N-(4-nitrophenyl)acetamide from 4-nitroaniline and acetyl chloride often proceeds with high yield (90%) when purified by silica (B1680970) gel column chromatography. rsc.org

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Entry | Acylating Agent | Base | Solvent | Temperature | Time (h) | Hypothetical Yield |

| 1 | Tosylacetyl chloride | Triethylamine | DCM | 0 °C to RT | 4 | Moderate to High |

| 2 | Tosylacetyl chloride | Pyridine | DMF | RT | 6 | Moderate |

| 3 | Tosylacetic acid | DCC/DMAP | Dichloromethane | 0 °C to RT | 12 | Moderate |

This table is illustrative and based on general procedures for amide synthesis. DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine.

Catalyst Systems in Tosylacetamide Synthesis

While the direct acylation with an acyl chloride may not require a catalyst, milder conditions and alternative substrates can be employed using various catalytic systems. Lewis acids and transition metals have been shown to be effective in promoting N-acylation and related reactions.

Indium(III) catalysts, for example, have been reported to facilitate the sulfonylation of amines, a reaction mechanistically similar to N-acylation. organic-chemistry.org Such catalysts could potentially be applied to the synthesis of this compound from tosylacetic acid and 4-nitroaniline, avoiding the need for the more reactive and moisture-sensitive tosylacetyl chloride. Other catalysts, such as ZnCl₂, have been used in the coupling of indole (B1671886) acids with sulfonamides. researchgate.net

In the broader context of N-acylsulfonamide synthesis, gold(I) catalysts have been employed for the regioselective hydration of alkynylsulfonamides to produce N-ketosulfonamides, demonstrating the utility of metal catalysis in constructing related scaffolds. researchgate.netresearchgate.net Rhodium(III) has been used for the C-H activation and subsequent coupling of N-tosylacetamide with various esters, highlighting the versatility of transition metal catalysis in modifying tosylacetamide structures. mdpi.com

Table 2: Potential Catalyst Systems for N-Aryl Tosylacetamide Synthesis

| Catalyst System | Reactants | Reaction Type | Reference for Analogous Reaction |

| In(III) triflate | Amine + Sulfonyl chloride | N-Sulfonylation | organic-chemistry.org |

| ZnCl₂ | Carboxylic acid + Sulfonamide | Amide Coupling | researchgate.net |

| Au(I) complexes | Alkynylsulfonamide + Water | Hydration | researchgate.netresearchgate.net |

| Rh(III) complexes | N-Tosylacetamide + Acrylate | Oxidative Coupling | mdpi.com |

Mechanistic Investigations of Formation Pathways

The formation of this compound via the acylation of 4-nitroaniline with tosylacetyl chloride follows a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 4-nitroaniline on the electrophilic carbonyl carbon of tosylacetyl chloride.

This attack forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine, subsequently deprotonates the positively charged nitrogen atom, yielding the final this compound product and triethylammonium (B8662869) chloride. The presence of the electron-withdrawing nitro group on the aniline (B41778) ring decreases its nucleophilicity, which may necessitate slightly more forcing conditions compared to the acylation of aniline itself. The resonance effect of the acetamido group in the related nitration of N-phenylacetamide directs incoming electrophiles to the ortho and para positions. jcbsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance for achieving environmental and economic sustainability.

Solvent-Free and Atom-Economical Approaches

A key principle of green chemistry is the reduction or elimination of solvents. Solvent-free synthesis, often facilitated by techniques such as ball milling, has emerged as a powerful alternative to traditional solution-phase reactions for producing molecules of pharmaceutical importance. rsc.org The synthesis of this compound could potentially be adapted to a solvent-free mechanochemical process, which would significantly reduce waste and simplify product isolation. rsc.orgresearchgate.net

Atom economy is another critical metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. The reaction of 4-nitroaniline with tosylacetyl chloride has a moderate atom economy, as it generates a stoichiometric amount of hydrochloride salt as a byproduct. A more atom-economical approach would be the direct coupling of 4-nitroaniline with tosylacetic acid, where water is the only byproduct. This, however, requires a catalyst and often higher temperatures. Gold-catalyzed hydration of alkynylsulfonamides represents a 100% atom-economical method for synthesizing related N-ketosulfonamides. researchgate.netresearchgate.net

Sustainable Reagent Selection and Waste Minimization

The selection of reagents and the minimization of waste are central to green synthetic design. researchgate.net In the context of synthesizing this compound, this involves choosing less hazardous starting materials and reagents. For example, if a solvent is necessary, greener alternatives to chlorinated solvents, such as certain esters or ethers, could be considered.

Waste minimization can be achieved by employing catalytic rather than stoichiometric reagents. researchgate.net The use of a recyclable catalyst for the direct amidation of tosylacetic acid would be a significant improvement over the use of tosylacetyl chloride with a stoichiometric base. Furthermore, designing processes that allow for the recovery and reuse of catalysts and solvents is a key aspect of sustainable chemical manufacturing. The use of water as a solvent, where feasible, is highly desirable from a green chemistry perspective. researchgate.net

Energy Efficiency in Synthetic Processes

While specific studies detailing the energy efficiency of the synthesis of this compound are not prevalent in the reviewed literature, modern synthetic methods offer significant advantages in energy conservation over traditional techniques. One such method is microwave-assisted synthesis, which can dramatically reduce reaction times and thereby lower energy consumption.

For instance, a study on the synthesis of related α-keto imides, such as N-methyl-N-((4-nitrophenyl)sulfonyl)-2-oxo-2-phenylacetamide, demonstrated the efficacy of microwave irradiation. rsc.org In this process, the reaction of N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide with DMSO was performed under microwave irradiation (250 W) at 160°C for 30 minutes, affording the product in a 51% yield after purification. rsc.org This represents a significant time and potential energy saving compared to conventional heating methods that might require several hours. imist.ma Such techniques, focused on rapid, solvent-minimized, and efficient energy transfer, are central to the principles of green chemistry and could foreseeably be optimized for the production of this compound. beilstein-journals.org

Table 1: Comparison of Synthetic Conditions for a Related α-Keto Imide

| Reactant | Conditions | Time | Yield | Reference |

| N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide | Microwave (250 W), 160°C | 30 min | 51% | rsc.org |

| N-methyl-4-nitro-N-(phenylethynyl)benzensulfonamide | Optimized Microwave | - | 35% | nih.gov |

This interactive table showcases reaction parameters for compounds structurally related to this compound, illustrating the application of energy-efficient microwave synthesis.

Stereoselective Synthesis Approaches for this compound Derivatives (If Applicable)

The structure of this compound does not inherently possess a stereocenter. However, its derivatives, particularly those functionalized at the α-carbon (the carbon between the carbonyl and the tosyl group), can be chiral. The synthesis of such chiral derivatives in an enantiomerically pure form would necessitate stereoselective methods.

Chiral Auxiliary-Mediated Strategies

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

While no literature directly reports the use of this strategy for this compound derivatives, the principles are broadly applicable. For example, Evans oxazolidinones are widely used chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions of acyl derivatives. wikipedia.orgscielo.org.mx

A hypothetical application to a derivative of this compound could involve the following steps:

Synthesis of a chiral precursor: A chiral amine, instead of 4-nitroaniline, could be used to form a chiral amide. Alternatively, a chiral auxiliary could be attached elsewhere on the molecule.

Diastereoselective reaction: The substrate, now containing a chiral auxiliary, would be subjected to a reaction (e.g., alkylation at the α-carbon) that creates a new stereocenter. The existing chirality in the auxiliary would direct the formation of one diastereomer over the other.

Removal of the auxiliary: The chiral auxiliary would be cleaved to yield the enantiomerically enriched product.

Sulfur-based chiral auxiliaries, like 1,3-thiazolidine-2-thiones, have also proven effective, particularly for aldol-type reactions involving N-acetyl groups, which are structurally similar to the acetamide (B32628) moiety in the target compound. scielo.org.mx

Asymmetric Catalysis in Derivatization

Asymmetric catalysis is a powerful and atom-economical alternative to chiral auxiliaries, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. academie-sciences.frmdpi.com Organocatalysis, in particular, has emerged as a robust tool for creating stereocenters. nih.govrsc.org

For the synthesis of chiral derivatives of this compound, an asymmetric conjugate addition or alkylation at the α-position could be envisioned. For instance, a Michael addition to an α,β-unsaturated derivative of the target compound could be catalyzed by a chiral amine or a bifunctional catalyst to install a stereocenter with high enantioselectivity.

The development of such a process would likely draw from established organocatalytic methods. For example, the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes or ketones is a well-trodden path in asymmetric catalysis, often employing chiral secondary amine catalysts like those derived from proline. mdpi.com Similarly, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been effective in the asymmetric alkylation of active methylene (B1212753) compounds. mdpi.com While these methods have not been specifically applied to this compound in published literature, they represent the forefront of synthetic strategy that could be adapted for this purpose.

Reactivity Profiles and Reaction Mechanisms of N 4 Nitrophenyl 2 Tosylacetamide

Acid-Base Reactivity and Proton Transfer Dynamics

The most notable feature concerning the acid-base chemistry of N-(4-nitrophenyl)-2-tosylacetamide is the pronounced acidity of the proton on the sulfonamide nitrogen. Flanked by the sulfonyl and carbonyl groups, this N-H proton is readily abstracted by a base.

Furthermore, computational studies on the related N-acyl-tosylamide class of compounds indicate that protonation occurs preferentially at the amide oxygen atom rather than the nitrogen. nsf.gov The difference in proton affinity between the oxygen and nitrogen sites for N-benzoyltosylamide, for instance, is calculated to be 9.3 kcal/mol in favor of O-protonation. nsf.gov This preference is attributed to the delocalization of the nitrogen lone pair, which, although weakened, makes the carbonyl oxygen the more basic site.

Nucleophilic and Electrophilic Transformations

The molecule offers several sites for nucleophilic and electrophilic attack, leading to a variety of possible transformations.

Reactions at the Acyl Carbonyl Center

The amide bond in N-acyl-tosylamides like this compound exhibits unique reactivity due to significant ground-state distortion. nih.gov Research combining crystallography and computational methods has shown that these types of acyclic amides are intrinsically twisted around the N−C(O) axis. acs.orgacs.org This twisting disrupts the typical nN → π*C=O resonance that strengthens the N-C bond in conventional amides, thus lowering the resonance energy. acs.orgresearchgate.net

This inherent electronic activation renders the acyl carbon more electrophilic and the N-C(O) amide bond more susceptible to cleavage. nsf.govacs.org Consequently, N-acyl-tosylamides are effective substrates in reactions that are challenging for typical amides, such as transition-metal-catalyzed N-C cross-coupling reactions. nih.govacs.org This enhanced reactivity also suggests a higher susceptibility to nucleophilic acyl substitution reactions like hydrolysis or transamidation compared to standard amides.

Table 1: Structural and Energetic Parameters Leading to Enhanced Reactivity of N-Acyl-Tosylamides

| Parameter | Observation | Implication for Reactivity |

| Amide Bond Geometry | The N-C(O) axis is twisted in the ground state. acs.orgacs.org | Weakened amide resonance stabilization. |

| N-C(O) Bond Activation | Lower resonance energy compared to planar amides. nsf.gov | Increased electrophilicity of the carbonyl carbon. |

| Protonation Site | Favored protonation at the amide oxygen. nsf.gov | Facilitates nucleophilic attack at the carbonyl center. |

| Reactivity | Effective substrates in N-C cross-coupling reactions. nih.gov | The N-C bond is more readily cleaved. |

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl group is a versatile functional handle, with its reactivity dominated by the transformations of the nitro group. The most common and synthetically useful reaction is the reduction of the aromatic nitro group to an amine (aniline). This conversion is a cornerstone of synthetic chemistry, as the resulting amino group can be used in a vast array of subsequent reactions, including diazotization and amide or sulfonamide formation. jcbsc.org

A wide variety of reagents and conditions can achieve this transformation, allowing for chemoselectivity in the presence of other functional groups. wikipedia.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel wikipedia.org | Widely used, often high-yielding and clean. |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl wikipedia.orgscispace.com | Classical, robust, and cost-effective methods. |

| Sodium Hydrosulfite | Na₂S₂O₄ wikipedia.org | Often used in aqueous media. |

| Diborane Derivatives | Tetrahydroxydiboron (B₂(OH)₄) organic-chemistry.org | Metal-free reduction, mild conditions in water. |

| Zinc Dust | Zn/NH₄Cl scispace.com | Neutral conditions, useful for sensitive substrates. |

The reduction of this compound would yield N-(4-aminophenyl)-2-tosylacetamide , a valuable intermediate for further functionalization.

Reactivity of the Sulfonamide Nitrogen

The reactivity of the sulfonamide nitrogen is primarily characterized by its acidic proton. Upon deprotonation with a suitable base, the resulting anion is a potent nucleophile. This anion can participate in various bond-forming reactions, such as alkylation or arylation, at the nitrogen center.

Furthermore, the entire N-tosylacetamide moiety serves as an activating group that facilitates the cleavage of the N-C(O) bond, as discussed previously. nih.gov This activation strategy is central to the use of N-acyl-tosylamides in modern cross-coupling chemistry, where the tosylamide group acts as an effective leaving group after the initial coordination of a transition metal catalyst. researchgate.net

Catalytic Applications and Mechanistic Studies

While the inherent reactivity of the molecule has been explored through its constituent parts, its direct application in catalysis is less defined.

Role as a Ligand or Precursor in Catalysis

This compound possesses multiple heteroatoms (oxygens and nitrogens) with lone pairs of electrons that could potentially coordinate to metal centers, suggesting a possible role as a multidentate ligand in coordination chemistry.

However, a review of the scientific literature does not reveal specific examples of this compound being employed directly as a ligand in catalytic systems. Its more probable role is that of a precursor. Through reactions such as the reduction of the nitro group or cross-coupling reactions that cleave the N-C bond, the molecule can be transformed into derivatives that are then designed to be ligands or catalysts. nih.govwikipedia.org For example, the synthesis of N-(4-aminophenyl)-2-tosylacetamide would introduce a primary amine group that is a common anchoring point in ligand synthesis.

Advanced Structural Elucidation and Solid State Analysis of N 4 Nitrophenyl 2 Tosylacetamide

X-ray Crystallography for Molecular and Supramolecular Architecture

No published X-ray crystallographic data for N-(4-nitrophenyl)-2-tosylacetamide could be located. This includes information regarding its crystal packing motifs, the nature and geometry of intermolecular interactions, the presence and characteristics of hydrogen bonding networks, and its conformational analysis in the solid state.

While studies on structurally related compounds, such as various derivatives of N-(4-nitrophenyl)acetamide, are available, these cannot be used to accurately describe the specific crystalline architecture of the tosylated analogue. The introduction of the bulky and electronically distinct tosyl group would significantly influence the molecular conformation and the intermolecular forces that dictate the crystal packing.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Similarly, a detailed vibrational analysis of this compound through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy is not present in the accessible scientific literature. Although FT-IR data for the parent compound, N-(4-nitrophenyl)acetamide, exists, providing characteristic peaks for the amide and nitro groups, this information is not sufficient to create a detailed analysis for the target molecule. The vibrational modes of this compound would be considerably more complex due to the presence of the tosyl group, which introduces strong absorptions related to the sulfonyl group (S=O) and the additional aromatic ring.

In the absence of experimental spectra, a thorough analysis of the vibrational fingerprints of this compound cannot be conducted.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of each nucleus, providing crucial initial information for structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the tosyl and nitrophenyl rings, the methylene (B1212753) protons, the tosyl methyl protons, and the amide proton. The aromatic protons on the 4-nitrophenyl group, being part of a highly electron-deficient ring, are expected to resonate at a lower field (higher ppm) compared to the protons on the more electron-rich tosyl ring. The amide (N-H) proton signal is typically broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the acetamide (B32628) group is expected at a characteristic downfield shift (around 165-170 ppm). The carbons of the nitrophenyl ring will be influenced by the strong electron-withdrawing nitro group, while the tosyl ring carbons will be affected by the sulfone and methyl groups.

¹⁵N NMR: With two nitrogen atoms in different environments (amide and nitro), ¹⁵N NMR can be a powerful verification tool, despite its lower sensitivity. The nitro group nitrogen atom is expected to have a chemical shift in the range of 355-395 ppm, while the amide nitrogen would appear in a much more shielded region, typically 95-140 ppm.

Predicted NMR Chemical Shifts for this compound (Note: These are predicted values based on standard substituent effects and data from analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Tosyl-CH₃ | ~2.4 | ~21.5 |

| Methylene (-CH₂-) | ~4.5 | ~60 |

| Amide (N-H) | ~10.5 (broad) | - |

| Tosyl-Ar-H (ortho to SO₂) | ~7.8 | ~130 |

| Tosyl-Ar-H (meta to SO₂) | ~7.4 | ~128 |

| Nitrophenyl-Ar-H (ortho to NH) | ~7.9 | ~120 |

| Nitrophenyl-Ar-H (ortho to NO₂) | ~8.3 | ~125 |

| Carbonyl (C=O) | - | ~168 |

| Tosyl-Ar-C (ipso to SO₂) | - | ~145 |

| Tosyl-Ar-C (ipso to CH₃) | - | ~135 |

| Nitrophenyl-Ar-C (ipso to NH) | - | ~144 |

| Nitrophenyl-Ar-C (ipso to NO₂) | - | ~147 |

| Atom Position | Predicted ¹⁵N Shift (ppm, relative to CH₃NO₂) |

| Nitro (-NO₂) | ~370 |

| Amide (-NH-) | ~120 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). Key expected correlations would include those between adjacent aromatic protons on both the tosyl and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). montana.edu This is essential for assigning the carbon signals for all protonated carbons, such as the methylene group and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). montana.edu It is vital for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methylene protons to the carbonyl carbon and to the ipso-carbon of the tosyl ring, confirming the -CH₂-SO₂- linkage. It would also show correlations from the amide proton to the carbonyl carbon and to the ipso-carbon of the nitrophenyl ring.

Expected Key 2D NMR Correlations

| Experiment | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) Signal | Inferred Connectivity |

| COSY | Tosyl-Ar-H | Adjacent Tosyl-Ar-H | Confirms tosyl ring structure and substitution pattern |

| COSY | Nitrophenyl-Ar-H | Adjacent Nitrophenyl-Ar-H | Confirms nitrophenyl ring structure and substitution |

| HSQC | Methylene (-CH₂-) | Methylene Carbon | Assigns the methylene carbon signal |

| HSQC | Tosyl-CH₃ | Tosyl Methyl Carbon | Assigns the tosyl methyl carbon signal |

| HMBC | Methylene (-CH₂-) | Carbonyl Carbon (C=O) | Confirms -C(=O)-CH₂- linkage |

| HMBC | Methylene (-CH₂-) | Tosyl ipso-Carbon | Confirms -CH₂-SO₂-Ar linkage |

| HMBC | Amide (N-H) | Carbonyl Carbon (C=O) | Confirms amide bond |

| HMBC | Amide (N-H) | Nitrophenyl ipso-Carbon | Confirms N-Ar linkage |

Amide bonds are known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the observation of distinct conformers (rotamers) at low temperatures. mdpi.comresearchgate.net Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study the kinetics of such conformational changes. miamioh.edu

For this compound, rotation around the C(O)-N bond may be hindered. At low temperatures, this could potentially lead to two distinct sets of signals for the groups near the amide bond. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden and eventually merge into a single averaged signal at a point known as the coalescence temperature (Tc). mdpi.comresearchgate.net From the coalescence temperature and the initial frequency separation of the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing insight into the conformational stability of the molecule. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of molecular weight and elucidation of its structure.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₅H₁₄N₂O₅S), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated by summing the exact masses of its constituent atoms.

Calculated Exact Mass

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | [C₁₅H₁₅N₂O₅S]⁺ | 335.0696 |

| [M+Na]⁺ | [C₁₅H₁₄N₂O₅SNa]⁺ | 357.0515 |

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion), inducing fragmentation, and then analyzing the masses of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, as cleavage occurs at the weakest bonds or through stable rearrangement pathways. libretexts.org

For this compound, fragmentation is likely to occur at several key locations, including the amide bond, the C-S bond, and the S-C(aryl) bond. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage driven by the stability of the resulting fragments.

Plausible Fragmentation Pathways and Predicted Fragments

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Name / Description | Predicted Fragment (m/z) |

| 335.07 | [C₈H₅N₂O₃]⁺ | 4-Nitrophenyl isocyanate cation | 165.03 |

| 335.07 | [C₇H₇O₂S]⁺ | Tosyl cation | 155.02 |

| 335.07 | [C₈H₈NO₂S]⁺ | Tosylmethyl radical cation | 198.03 |

| 335.07 | [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122.02 |

| 155.02 | [C₇H₇]⁺ | Tropylium cation (from tosyl) | 91.05 |

Computational and Theoretical Chemistry Investigations of N 4 Nitrophenyl 2 Tosylacetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of N-(4-nitrophenyl)-2-tosylacetamide. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT calculations are employed to determine the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the tosyl group and the phenyl ring of the acetamide (B32628) moiety. Conversely, the LUMO is expected to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.21 |

| HOMO-LUMO Gap | 4.64 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In the MEP surface of this compound, distinct regions of positive and negative potential are observed. The area around the nitro group exhibits a strong negative potential (red and yellow regions), indicating its high electron density and susceptibility to electrophilic attack. The oxygen atoms of the sulfonyl group also represent a region of negative potential. In contrast, the hydrogen atoms of the amide group and the aromatic protons display a positive potential (blue regions), highlighting them as potential sites for nucleophilic interaction. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. The predicted shifts are valuable for assigning the signals in an experimental spectrum to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the sulfonyl and nitro groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. For this compound, transitions involving the aromatic systems and the potential for charge transfer are of particular interest.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - Amide N-H | 8.5 - 9.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) - Carbonyl C=O | 165 - 170 |

| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | 1680 - 1700 |

| IR | Vibrational Frequency (cm⁻¹) - SO₂ Asymmetric Stretch | 1340 - 1360 |

| UV-Vis | Maximum Absorption (λmax, nm) | 280 - 320 |

Note: These are predicted ranges and experimental values may vary based on solvent and other conditions.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations of the molecule over time at a given temperature. By simulating the atomic motions, MD can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with its environment.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Reactivity Prediction

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. While specific QSAR studies on this compound are not extensively documented, the principles of QSAR can be applied to predict its reactivity. nih.gov

QSAR studies on related sulfonamides have identified key molecular descriptors that influence their activity. nih.govmedwinpublishers.comscispace.combohrium.com These descriptors can be calculated for this compound to estimate its potential behavior.

Table 3: Relevant QSAR/QSPR Descriptors for Reactivity Prediction

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Governs electrostatic interactions and susceptibility to electrophilic/nucleophilic attack. |

| Steric | Molecular Volume, Surface Area, Ovality | Influences how the molecule fits into an active site or interacts with other molecules. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and overall shape of the molecule. |

| Thermodynamic | Heat of Formation, Solvation Energy | Relates to the stability of the molecule and its interactions with a solvent. |

By calculating these descriptors for this compound and comparing them to established QSAR models for similar compounds, predictions about its reactivity and potential biological interactions can be made. This approach is particularly useful in the early stages of drug discovery and materials science for screening and prioritizing compounds for further investigation.

N 4 Nitrophenyl 2 Tosylacetamide As a Synthon and Building Block in Organic Synthesis

Role in the Synthesis of Heterocyclic Compounds

The activated methylene (B1212753) group within N-(4-nitrophenyl)-2-tosylacetamide, flanked by two electron-withdrawing groups (the tosyl and the N-(4-nitrophenyl)amido groups), provides a key reactive site for the construction of various heterocyclic systems. This reactivity allows for its participation in cyclization reactions to form a range of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

For instance, derivatives of this compound can be employed in the synthesis of nitrogen-containing heterocycles. While direct examples are still emerging in the literature, the analogous reactivity of related tosylacetamide derivatives suggests its potential. For example, the synthesis of various N-(pyridin-3-yl)-2-tosylacetamide derivatives has been reported, highlighting the utility of the tosylacetamide core in building heterocyclic structures.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.org The structural features of this compound make it an interesting candidate for participation in such reactions. The presence of both nucleophilic (the amide nitrogen) and electrophilic (the activated methylene) centers, along with the potential for the nitro group to be transformed, opens avenues for its incorporation into novel MCRs.

While specific MCRs involving this compound are not yet widely documented, the exploration of its reactivity in this context is a promising area of research. The development of new MCRs utilizing this synthon could lead to the rapid and efficient synthesis of novel and structurally diverse molecules.

Preparation of Structurally Diverse Derivatives for Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.org The modifiable nature of this compound makes it a suitable starting point for the construction of chemical libraries.

The key reactive handles on the molecule allow for a variety of transformations:

The nitro group: This group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-based reactions. This provides a straightforward entry point for introducing a wide range of substituents.

The tosyl group: This protecting group can be removed under specific conditions, revealing the secondary amide for further modification.

The aromatic ring: The nitrophenyl ring can undergo various aromatic substitution reactions, allowing for the introduction of different functional groups at various positions.

The active methylene group: This site can be alkylated or used in condensation reactions to introduce further diversity.

This multi-faceted reactivity allows for the systematic generation of a library of compounds with diverse structural features, which is highly valuable for screening against biological targets.

Utility in C-N, C-C, and C-X Bond Forming Reactions

The chemical nature of this compound makes it a participant in a variety of fundamental bond-forming reactions, which are the cornerstone of organic synthesis.

C-N Bond Formation: The amide nitrogen atom in this compound can participate in C-N bond-forming reactions. For example, after deprotection of the tosyl group, the resulting secondary amide can undergo N-alkylation or N-arylation reactions. Furthermore, the nitro group can be reduced to an amine, which is a key functional group for a vast array of C-N bond-forming strategies, including amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. tcichemicals.comresearchgate.net

C-C Bond Formation: The activated methylene group is a prime site for C-C bond formation. It can be deprotonated with a suitable base to form a nucleophilic carbanion, which can then react with various electrophiles such as alkyl halides, aldehydes, and ketones. This allows for the introduction of new carbon-based substituents and the elongation of carbon chains.

Supramolecular Chemistry and Non Covalent Interactions of N 4 Nitrophenyl 2 Tosylacetamide

Design and Synthesis of Self-Assembling Systems

The rational design of self-assembling systems based on N-(4-nitrophenyl)-2-tosylacetamide would leverage the predictable nature of its functional groups to form robust non-covalent bonds. The synthesis of such a molecule, while not detailed in extensive literature, would likely involve the acylation of 4-nitroaniline (B120555) with a tosyl-activated acetic acid derivative. The true design lies in how these functional groups are positioned to promote specific, directional interactions that lead to ordered structures rather than amorphous aggregates.

The primary forces expected to govern the self-assembly of this compound are hydrogen bonding and π-π stacking, supplemented by weaker interactions.

Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor. It can interact with several potential acceptors within the molecule: the amide carbonyl oxygen, the two sulfonyl oxygens, and the two nitro group oxygens. The formation of strong N—H⋯O=C hydrogen bonds is a well-established motif in amide-containing compounds, often leading to the formation of one-dimensional chains or tapes that are fundamental in crystal engineering. nih.gov In the solid state, hydrogen bonding between the amide and a nitro group can be strong enough to compete with or even disrupt the more conventional amide-amide hydrogen bonding patterns. nih.gov

π-π Stacking: The molecule possesses two aromatic rings—the electron-deficient nitrophenyl ring and the electron-rich tolyl ring of the tosyl group. This electronic differentiation strongly favors π-π stacking interactions, where the rings arrange in a parallel-displaced or T-shaped (edge-to-face) geometry to minimize electrostatic repulsion and maximize van der Waals attraction. mdpi.com

The interplay between these varied interactions can lead to complex and stable three-dimensional networks. nih.gov

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Strong Hydrogen Bond | Amide N-H | Amide C=O | Linear, directional |

| Hydrogen Bond | Amide N-H | Sulfonyl S=O | Directional |

| Hydrogen Bond | Amide N-H | Nitro N-O | Can be competitive with other acceptors nih.gov |

| π-π Stacking | Phenyl/Tolyl Ring | Phenyl/Tolyl Ring | Parallel-displaced or T-shaped mdpi.com |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | O (Amide, Sulfonyl, Nitro) | Directional |

Host-Guest Chemistry Investigations

There are no specific studies detailing the host-guest chemistry of this compound. However, based on its structure, its potential in this field can be hypothesized.

As a guest , the molecule's aromatic rings and nonpolar character would allow it to be encapsulated within the hydrophobic cavities of various host molecules, such as cyclodextrins, calixarenes, or cucurbit[n]urils. This association is primarily driven by the hydrophobic effect and van der Waals forces.

As a host , this compound is less likely to form a well-defined, pre-organized cavity. However, in specific crystalline arrangements, voids or channels might be formed that could accommodate small solvent molecules or ions. The array of oxygen atoms from the nitro, sulfonyl, and carbonyl groups could potentially coordinate with cations, although this binding is unlikely to be as strong or selective as that seen with dedicated macrocyclic hosts.

Role of Amide and Nitro Groups in Supramolecular Recognition

The amide and nitro groups are pivotal in defining the supramolecular chemistry of this compound.

The amide group is a powerful and reliable structural motif. Its ability to act as both a hydrogen bond donor and acceptor makes it a key driver for self-assembly. The planarity of the amide bond and the directional nature of the N-H···O=C hydrogen bond are cornerstones of molecular recognition in synthetic and biological systems, promoting linear or sheet-like structures. nih.gov

The nitro group serves multiple functions. Its strong electron-withdrawing capacity significantly influences the electronic properties of the attached phenyl ring, making it an effective partner in π-π stacking with electron-rich aromatic systems. As a hydrogen bond acceptor, it provides an alternative binding site that can lead to more complex and varied packing arrangements than would be possible with the amide group alone. nih.gov The orientation of the nitro group relative to the benzene (B151609) ring is influenced by a balance between resonance, which favors planarity, and steric hindrance from adjacent groups. scispace.com

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design of solid-state structures based on an understanding of intermolecular interactions. For this compound, the key to predicting its crystal packing lies in the hierarchy of its non-covalent interactions.

Primary Motif Formation: The strongest and most directional interaction, the N-H···O hydrogen bond, is expected to be satisfied first. This would likely lead to the formation of a primary supramolecular synthon, such as a chain of molecules linked via N-H···O=C or N-H···O=S bonds. The choice of acceptor may depend on steric accessibility and the potential for further stabilizing interactions.

Secondary Assembly: These primary chains would then assemble into a three-dimensional structure through weaker but still significant forces. π-π stacking interactions between the phenyl and tolyl rings of adjacent chains would likely play a major role in holding the structure together.

Packing Optimization: The final crystal lattice would be a result of optimizing all interactions simultaneously, including the weaker C-H···O and C-H···π bonds, to achieve the most thermodynamically stable arrangement. The analysis of crystal packing in a wide range of aromatic nitro compounds shows that the interplay between hydrogen bonding and stacking is critical in determining the final structure. The presence of multiple, competing hydrogen bond acceptors (carbonyl, sulfonyl, nitro) introduces a degree of complexity and makes the prediction of the exact packing motif challenging without experimental crystallographic data.

An Exploration of this compound in Materials Science

A comprehensive review of the existing scientific literature reveals a notable absence of specific research focused on the chemical compound this compound within the domain of materials science. Consequently, there is no available data to populate the detailed exploration into its integration into functional materials, its optical properties, or its potential for forming self-assembled monolayers.

While the constituent functional groups of this compound—namely the nitrophenyl, tosyl, and acetamide (B32628) moieties—are individually well-known in various chemical and material contexts, their combined properties and interactions in this specific molecular arrangement have not been the subject of published research. This article will, therefore, address each of the outlined sections to formally note the lack of specific findings for the target compound.

Exploration in Materials Science

A thorough search of scientific databases and peer-reviewed journals has yielded no specific research on N-(4-nitrophenyl)-2-tosylacetamide for applications in materials science. The following subsections detail the absence of information in the requested areas of exploration.

There is no published research detailing the integration of this compound into functional materials such as polymers or thin films. As a result, no data is available on its potential role as a monomer, additive, or functional component in polymeric systems. Research on other nitrophenyl-containing polymers has explored their use in optoelectronics, leveraging the high refractive index imparted by the nitro group. However, these findings cannot be directly attributed to this compound without specific experimental validation.

The optical and potential photochromic properties of this compound have not been characterized in the scientific literature. While compounds containing nitroaromatic and sulfonamide groups can exhibit interesting photochemical behaviors, no studies have been conducted to determine the absorption spectrum, fluorescence, or any photo-induced isomerization or color change in this compound. Therefore, the mechanism of any such behavior remains entirely unexplored for this specific compound.

Advanced Spectroscopic Characterization Beyond Routine Analysis

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a compound's physical and chemical properties. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for differentiating and characterizing these forms. jeol.com

The principle behind ssNMR in polymorph characterization lies in its sensitivity to the local electronic environment of atomic nuclei (e.g., ¹³C, ¹⁵N) within the solid lattice. nih.gov Each distinct polymorph will have a unique crystal packing, leading to different intermolecular interactions and molecular conformations. These differences result in measurable variations in NMR parameters, most notably chemical shifts. jeol.comnih.gov For N-(4-nitrophenyl)-2-tosylacetamide, the ¹³C and ¹⁵N nuclei would be particularly informative.

For instance, comparing the ¹³C ssNMR spectra of different potential polymorphs of this compound would likely reveal distinct peaks for the carbonyl, aromatic, and methyl carbons. The differences in chemical shifts, or the presence of multiple peaks for a single carbon site in the asymmetric unit, provide a clear fingerprint for each crystalline form. researchgate.net This sensitivity allows for the unambiguous identification of known polymorphs and the discovery of new ones. nih.gov Advanced ssNMR experiments can further probe through-space proximities between nuclei, providing detailed insights into the molecular packing arrangement within the crystal lattice. researchgate.netrsc.org

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shift Data for Two Polymorphs of this compound

| Carbon Environment | Form A (δ, ppm) | Form B (δ, ppm) |

| Carbonyl (C=O) | 168.5 | 170.2 |

| Tosyl-CH₃ | 21.3 | 21.9 |

| Methylene (B1212753) (-CH₂-) | 65.8 | 66.5 |

| C-SO₂ (Tosyl) | 144.1 | 144.8 |

| C-NO₂ (Nitrophenyl) | 147.5 | 148.1 |

Note: This table is illustrative, showing potential differences between hypothetical polymorphs.

Circular Dichroism Spectroscopy (If Chiral Derivatives are Studied)

Circular Dichroism (CD) spectroscopy is an essential analytical tool for investigating chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While this compound itself is achiral, CD spectroscopy would become indispensable if chiral derivatives were synthesized, for example, by introducing a stereocenter in the acetamide (B32628) or tosyl group. The study of chiral molecules is fundamental in biological systems and materials science. researchgate.net

If a chiral derivative of this compound were prepared, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by computational methods or to those of structurally similar compounds with known stereochemistry.

Analyze Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Study Supramolecular Chirality: CD spectroscopy is highly sensitive to the formation of chiral aggregates or self-assembled structures in solution. nih.gov The appearance or change in a CD signal upon aggregation can provide information about the structure and formation of these higher-order species. scispace.com

The CD spectrum of a chiral sulfonamide derivative would likely exhibit Cotton effects—characteristic positive or negative peaks—corresponding to the electronic transitions of its chromophores, such as the nitrophenyl and tosyl aromatic rings. rsc.org The sign and magnitude of these Cotton effects are exquisitely sensitive to the molecule's three-dimensional structure. rsc.org

Table 2: Illustrative Circular Dichroism Data for a Hypothetical Chiral Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 365 | +1.5 x 10⁴ |

| 310 | 0 (zero-crossing) |

| 280 | -2.2 x 10⁴ |

Note: This table represents typical data for a chiral organic molecule with aromatic chromophores.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. bris.ac.ukbnl.gov This method is based on the photoelectric effect, where X-ray irradiation causes the emission of core-level electrons. bnl.gov The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is sensitive to the element's oxidation state and local chemical environment. bris.ac.ukcern.ch

For this compound, XPS analysis would provide valuable information:

Elemental Composition: It can confirm the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) on the sample surface and detect any surface impurities. cern.ch

Chemical State Analysis: High-resolution scans of the N 1s, S 2p, and O 1s regions would be particularly insightful.

N 1s: The spectrum would distinguish between the nitrogen in the nitro group (-NO₂) and the nitrogen in the amide linkage (-NH-). These two environments would produce N 1s peaks at different binding energies.

S 2p: The binding energy of the S 2p peak would be characteristic of the +6 oxidation state of sulfur in the sulfonyl group (-SO₂-).

O 1s: The O 1s spectrum would be complex, with overlapping signals from the nitro group (O-N=O), the sulfonyl group (O=S=O), and the carbonyl group (C=O), each having a distinct binding energy.

This ability to probe the specific chemical states of elements makes XPS a powerful tool for confirming the compound's structure and for studying surface chemistry, such as degradation or interaction with other materials. aps.org

Table 3: Expected Binding Energies from XPS Analysis of this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| N 1s | Amide (-NH-) | ~400.0 |

| N 1s | Nitro (-NO₂) | ~405.5 - 406.5 |

| S 2p₃/₂ | Sulfonyl (-SO₂-) | ~168.0 - 169.0 |

| O 1s | Carbonyl (C=O) | ~531.5 |

| O 1s | Sulfonyl (-SO₂-) | ~532.5 |

| O 1s | Nitro (-NO₂) | ~533.5 |

Note: Values are approximate and can vary based on instrumentation and sample charging.

Terahertz Spectroscopy for Low-Frequency Vibrations and Lattice Dynamics

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-5 THz), is a powerful technique for probing low-frequency vibrational modes in crystalline materials. nih.gov These low-energy modes correspond to collective motions of molecules, such as intermolecular vibrations (phonons), librations (hindered rotations), and large-amplitude intramolecular torsions. nih.govmit.edu Because these motions are governed by the weak intermolecular forces that dictate the crystal packing, THz spectroscopy is exceptionally sensitive to a material's solid-state structure and polymorphism. nih.govarxiv.org

For this compound, a THz spectrum would reveal a series of absorption peaks unique to its specific crystal lattice. aps.org Different polymorphs, having different packing arrangements and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), would exhibit distinct THz spectra. aps.org This makes the technique a valuable complement to X-ray diffraction and ssNMR for polymorph screening and characterization.

Furthermore, the study of these lattice dynamics can provide fundamental insights into the material's physical properties, such as its thermal expansion and mechanical stability. arxiv.org Two-dimensional THz spectroscopy can even be used to investigate the coupling and energy transfer between different vibrational modes, offering a deeper understanding of the anharmonic lattice dynamics. tue.nl

Table 4: Representative Terahertz Absorption Frequencies for a Molecular Crystal

| Peak Number | Frequency (THz) | Assignment |

| 1 | 0.83 | Intermolecular Translation (Phonon Mode) |

| 2 | 1.19 | Molecular Libration |

| 3 | 1.53 | Intermolecular Translation / Torsion Coupling |

| 4 | 2.20 | Intramolecular Torsion (e.g., phenyl ring) |

Note: This table is based on representative data for similar organic molecular crystals, such as nitrotoluene derivatives, and serves as an illustration. aps.org

Future Research Directions and Emerging Applications

Unexplored Reactivity Pathways and Synthetic Opportunities

The unique structural features of N-(4-nitrophenyl)-2-tosylacetamide open the door to a wide range of chemical transformations that have yet to be thoroughly investigated. The interplay between the electron-withdrawing nitro group, the bulky and effective tosyl leaving group, and the reactive methylene (B1212753) group of the acetamide (B32628) chain presents numerous opportunities for novel synthetic methodologies.

Key areas for exploration include:

Intramolecular Cyclization Reactions: The proximity of the nitro group and the acetamide function suggests the potential for reductive cyclization reactions. Reduction of the nitro group to an amine or hydroxylamine (B1172632) could trigger a subsequent intramolecular condensation with the acetamide carbonyl or the active methylene group, providing a direct route to various nitrogen-containing heterocyclic systems.

Reactivity of the Active Methylene Group: The protons on the carbon between the carbonyl and sulfonyl groups are acidic and can be deprotonated to form a stable carbanion. This nucleophilic center could be exploited in a variety of C-C and C-X bond-forming reactions, such as alkylations, acylations, and Michael additions, to create a library of highly functionalized derivatives.

Cross-Coupling and C-H Activation Reactions: The aromatic ring, activated by the nitro group, is a candidate for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, modern cross-coupling and C-H activation strategies could be employed to introduce new substituents onto the phenyl ring, modifying the electronic and steric properties of the molecule for various applications.

Transformations of the Sulfonamide Group: The tosyl group, while often used as a protecting group, can also participate in various chemical transformations. Catalytic methods for C–N bond cleavage could be applied to deprotect the amide, revealing a secondary amide that can be further functionalized. acs.org

| Reaction Class | Potential Reagents | Predicted Product Type | Synthetic Value |

| Reductive Cyclization | SnCl₂, HCl; or H₂, Pd/C | Benzimidazole or quinoxaline (B1680401) derivatives | Access to biologically relevant heterocycles. |

| C-H Functionalization | Base (e.g., NaH), Alkyl Halide | α-Substituted acetamides | Creation of diverse molecular scaffolds. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, amines) | Substituted nitrophenyl derivatives | Modification of electronic properties. |

| C-N Bond Cleavage | Reductive conditions or specific catalysts acs.org | N-(4-nitrophenyl)acetamide | Access to the core amide for further derivatization. |

Development of Advanced Analytical Techniques for In-Situ Monitoring

To fully understand and optimize the synthetic transformations of this compound, the development and application of advanced analytical techniques for real-time, in-situ monitoring are essential. Process Analytical Technology (PAT) tools can provide critical insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved yields, purity, and process safety.

Future research in this area should focus on:

Spectroscopic Methods: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking characteristic vibrational bands (e.g., C=O, S=O, NO₂). This allows for non-invasive, continuous monitoring of the reaction progress.

Real-Time Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy can provide detailed structural information on species present in the reaction mixture over time. This is particularly valuable for identifying transient intermediates and elucidating complex reaction mechanisms, such as those in multi-step cascade reactions. mdpi.com

Mass Spectrometry-Based Techniques: The use of reaction monitoring systems that couple automated sampling with rapid mass spectrometry analysis can provide highly sensitive detection of reaction components. This is crucial for reactions where intermediates are present at very low concentrations.

| Analytical Technique | Information Gained | Applicability to this compound Reactions |

| In-situ FTIR/Raman | Functional group conversion, reaction kinetics. | Monitoring the disappearance of the nitro group stretch or changes in the carbonyl and sulfonyl stretches during cyclization or substitution reactions. |

| Real-Time NMR | Structural elucidation of intermediates, mechanistic insights. | Identifying transient species in cyclization pathways or confirming regioselectivity in substitution reactions. mdpi.com |

| Automated MS Analysis | High-sensitivity detection of reactants, products, and byproducts. | Tracking low-concentration intermediates and quantifying product formation with high accuracy. |

Integration with Machine Learning for Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and development of new molecules and materials derived from this compound. By leveraging existing data, ML models can predict molecular properties and optimize synthesis pathways. nih.gov

Key opportunities for ML integration include:

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on datasets of related compounds to build QSPR models. nih.gov These models could predict various properties for novel derivatives of this compound, such as solubility, lipophilicity, or potential biological activity, without the need for initial synthesis and testing. This can guide the design of molecules with desired characteristics.

Reaction Optimization and Prediction: ML models can be used to predict the optimal conditions (e.g., temperature, solvent, catalyst) for reactions involving this compound. By analyzing data from previous experiments, these models can suggest conditions that maximize yield and minimize byproducts.

De Novo Molecular Design: Generative ML models can design entirely new molecules based on the this compound scaffold. By defining a desired property profile, these models can propose novel structures that are likely to meet the specified criteria, opening up new avenues for chemical exploration.

| Machine Learning Application | Objective | Required Data | Potential Outcome |

| QSPR Modeling | Predict physicochemical or biological properties. | A dataset of structurally similar compounds with known properties. | Prioritization of synthetic targets with high potential. nih.gov |

| Synthesis Prediction | Identify optimal reaction conditions or predict reaction outcomes. | Historical reaction data (yields, conditions, substrates). | Accelerated synthesis development and improved reaction efficiency. |

| Generative Design | Create novel molecular structures with desired attributes. | A large chemical structure database and a defined set of target properties. | Discovery of novel compounds based on the core scaffold. |

Potential as a Precursor for Advanced Chemical Systems

This compound is well-positioned to serve as a versatile precursor for the synthesis of advanced chemical systems with applications in materials science, medicinal chemistry, and catalysis. Its multiple functional groups provide handles for elaboration into more complex molecular architectures.

Potential applications as a precursor include:

Synthesis of Photochromic Materials: The N-aryl moiety suggests that this compound could be a building block for photochromic systems. For example, it could be incorporated into larger structures like diazabicyclo[3.1.0]hex-3-enes, which are known to exhibit photochromism based on reversible ring-opening and closing reactions. mdpi.com The electronic properties of the nitrophenyl group could be used to tune the photo-response of the final material.

Development of Fused Heterocyclic Compounds: As mentioned, the compound is a prime candidate for synthesizing fused heterocycles. These complex ring systems are often found in pharmaceuticals and functional organic materials. For instance, cascade annulation reactions, potentially catalyzed by transition metals like rhodium or gold, could transform this precursor into polycyclic aromatic systems with unique electronic and photophysical properties. bham.ac.ukresearchgate.net

Precursor for Biologically Active Molecules: The N-acyl sulfonamide motif is present in a variety of biologically active compounds. The this compound core can be systematically modified to generate libraries of new compounds for screening against various biological targets. The synthesis of phenylacetamide derivatives as potential antidepressant agents showcases the utility of similar scaffolds. nih.gov

| Advanced System | Synthetic Strategy | Key Transformation | Potential Application Area |

| Photochromic Polymers/Dyes | Incorporation into larger conjugated or bicyclic systems. | Multi-step synthesis involving the aromatic ring and acetamide moiety. | Optical data storage, smart windows. mdpi.com |

| Fused N-Heterocycles | Transition-metal-catalyzed cascade annulations. | Reductive cyclization followed by further annulation reactions. | Organic electronics, pharmaceutical scaffolds. researchgate.net |

| Compound Libraries | Combinatorial derivatization of the core structure. | Parallel synthesis modifying the aromatic ring and α-position. | Drug discovery, chemical biology. nih.gov |

Q & A

Q. 1.1. What are the established synthetic routes for N-(4-nitrophenyl)-2-tosylacetamide, and how can reaction yields be optimized?

this compound is synthesized via multi-step nucleophilic substitution and acylation reactions. A typical route involves:

- Step 1 : Reacting 4-nitrophenylamine with chloroacetyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide (yield ~65–75% under anhydrous THF at 0–5°C) .

- Step 2 : Tosylation using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature. Yield optimization requires strict moisture control and stoichiometric excess (1.2–1.5 eq) of tosyl chloride .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 3:1) or recrystallization from ethanol improves purity (>95%) .

Q. 1.2. How is the structural integrity of this compound confirmed experimentally?

- NMR spectroscopy : -NMR peaks at δ 8.2–8.4 ppm (aromatic protons of 4-nitrophenyl) and δ 2.4 ppm (tosyl methyl group) confirm regiochemistry. -NMR detects carbonyl (C=O) at ~170 ppm .

- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1350 cm (sulfonyl S=O) validate functional groups .

- Mass spectrometry : Molecular ion peak [M+H] at m/z 375.3 (calculated for CHNOS) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Structural variations : Substituents on the acetamide or tosyl group modulate target specificity. For example, electron-withdrawing groups (e.g., -NO) enhance antibacterial activity, while bulky substituents may reduce membrane permeability .

- Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative), cell lines, or incubation times affect results. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC/MIC values) are critical for reproducibility .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate interactions with targets like DNA gyrase or tubulin, resolving conflicting hypotheses .

Q. 2.2. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound analogs?

- Analog synthesis : Introduce substituents at the 4-nitrophenyl (e.g., -Cl, -OCH) or tosyl (e.g., -CF) positions via Suzuki coupling or Ullmann reactions .

- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with bioactivity .

- In vitro profiling : Test analogs against panels of enzymes (e.g., COX-2, β-lactamase) and cancer cell lines (e.g., MCF-7, HeLa) to identify selectivity patterns .

Q. 2.3. How can reaction mechanisms for tosylation and acylation steps be validated experimentally?

- Kinetic isotope effects (KIE) : Replace with in reactive positions to probe transition states during tosylation .

- Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize acylium or sulfonate intermediates .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate energy barriers and confirm proposed mechanisms .

Methodological Challenges and Solutions

Q. 3.1. What strategies improve the solubility and stability of this compound in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Modify the tosyl group (e.g., esterification) for hydrolytic activation in physiological conditions .

Q. 3.2. How can researchers address low yields in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.